molecular formula C12H17ClFN3S B12230188 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine

Cat. No.: B12230188
M. Wt: 289.80 g/mol
InChI Key: NFECHXIYRPQWGK-UHFFFAOYSA-N
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Description

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting ethyl hydrazine with an appropriate diketone under acidic conditions.

    Introduction of the thienyl group: The pyrazole intermediate is then reacted with a thienyl halide in the presence of a base to introduce the thienyl group.

    Fluorination: The thienyl group is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

    Final amination: The final step involves the reaction of the fluorinated intermediate with an amine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated thienyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anti-cancer properties.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It is used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine involves its interaction with specific molecular targets. The compound is known to:

    Inhibit enzymes: It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Modulate receptors: It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

    Induce apoptosis: In cancer cells, it can induce programmed cell death by activating apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
  • 1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea

Uniqueness

1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine is unique due to its combination of a pyrazole ring with a fluorinated thienyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H17ClFN3S

Molecular Weight

289.80 g/mol

IUPAC Name

N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H16FN3S.ClH/c1-3-16-9(2)10(7-15-16)6-14-8-11-4-5-12(13)17-11;/h4-5,7,14H,3,6,8H2,1-2H3;1H

InChI Key

NFECHXIYRPQWGK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)CNCC2=CC=C(S2)F)C.Cl

Origin of Product

United States

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